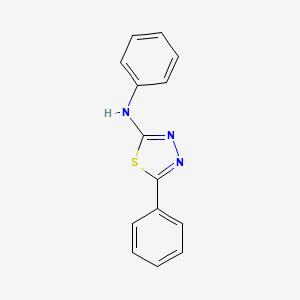

N,5-diphenyl-1,3,4-thiadiazol-2-amine

Description

A Historical Look at Substituted Thiadiazoles

The study of thiadiazoles dates back over a century, with initial research focusing on their fundamental synthesis and chemical reactivity. Early methods for constructing the 1,3,4-thiadiazole (B1197879) ring often involved the cyclization of thiosemicarbazides with various reagents. nih.gov These foundational studies paved the way for more complex synthetic strategies and the exploration of the diverse chemical space accessible from this heterocyclic core.

Over the decades, the focus of thiadiazole research has shifted from purely synthetic explorations to the investigation of their biological potential. The discovery of the pharmacological activities of certain thiadiazole derivatives sparked a surge in research aimed at identifying new therapeutic applications. This evolution has been marked by the synthesis of extensive libraries of substituted thiadiazoles and their screening against a multitude of biological targets. The structure-activity relationship (SAR) studies that followed have provided valuable insights into how different substituents on the thiadiazole ring influence biological activity.

N,5-diphenyl-1,3,4-thiadiazol-2-amine: An Emerging Research Focus

Within the vast family of thiadiazole derivatives, this compound has emerged as a compound of significant interest. This molecule features a phenyl group at the 5-position and another phenyl group attached to the amino group at the 2-position of the 1,3,4-thiadiazole core. The presence of these two phenyl rings is expected to significantly influence the molecule's steric and electronic properties, potentially leading to unique biological activities.

While research on the broader class of 5-phenyl-1,3,4-thiadiazole-2-amines is more extensive researchgate.netmdpi.com, the specific N-phenyl substitution introduces an additional layer of complexity and potential for targeted interactions with biological macromolecules. For instance, the synthesis of N-phenyl-5-phenyl-1,3,4-thiadiazol-2-amine has been reported as part of efforts to create novel heterocyclic compounds through the chemical transformation of 1-benzoyl-4-phenyl-3-thiosemicarbazide. researchgate.net

The study of such disubstituted derivatives is crucial for understanding the nuanced effects of structural modifications on the parent scaffold. The introduction of the N-phenyl group can impact factors such as lipophilicity, which affects cell membrane permeability, and can provide additional points of interaction for binding to protein targets. Research on analogous structures suggests that substitutions on the amino group of the 2-amino-1,3,4-thiadiazole (B1665364) core can lead to potent and selective biological activities.

The Academic Significance of This Research Outline

This article provides a focused and structured examination of this compound within the broader context of thiadiazole chemistry. By adhering to a clear and logical outline, it aims to deliver a thorough and scientifically accurate overview for an academic audience. The exploration of the 1,3,4-thiadiazole scaffold, the historical progression of its research, and the specific focus on the N,5-diphenyl derivative highlights the systematic approach of modern chemical research. This structured analysis underscores the academic relevance of understanding not just a single compound, but also the family of molecules to which it belongs and the scientific journey that has brought it into focus.

Structure

3D Structure

Properties

IUPAC Name |

N,5-diphenyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3S/c1-3-7-11(8-4-1)13-16-17-14(18-13)15-12-9-5-2-6-10-12/h1-10H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDULOLVDJHSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N,5 Diphenyl 1,3,4 Thiadiazol 2 Amine and Its Derivatives

Classical and Contemporary Synthetic Routes to the 1,3,4-Thiadiazol-2-amine Core

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly achieved through the cyclization of thiosemicarbazide (B42300) derivatives. sbq.org.br This versatile precursor can undergo cyclization under various conditions to yield the desired heterocyclic core.

Cyclization Reactions of Thiosemicarbazide Derivatives

The cyclization of acylthiosemicarbazides is a fundamental and widely employed strategy for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles. The reaction pathway can be influenced by the nature of the substituents and the reaction conditions, particularly the acidity or basicity of the medium. ptfarm.pl

A well-established method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of thiosemicarbazides. Concentrated sulfuric acid is frequently used as both a catalyst and a dehydrating agent in this reaction. The process involves heating a mixture of a carboxylic acid and thiosemicarbazide in the presence of concentrated sulfuric acid. jocpr.com For the synthesis of a precursor to N,5-diphenyl-1,3,4-thiadiazol-2-amine, benzoic acid would be reacted with thiosemicarbazide. The reaction proceeds by heating the components, typically on a water bath. jocpr.com The resulting 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) can then be further functionalized.

The general mechanism for this acid-catalyzed cyclization begins with the protonation of the carboxylic acid, which activates it towards nucleophilic attack by the thioamide sulfur of the thiosemicarbazide. Subsequent dehydration and intramolecular cyclization lead to the formation of the 1,3,4-thiadiazole (B1197879) ring.

| Reactants | Catalyst | Conditions | Product | Yield (%) |

| Aromatic Carboxylic Acids | Concentrated H₂SO₄ | 80-90°C, 7h | 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines | Not specified |

| Thiosemicarbazide | Concentrated H₂SO₄ | 80-90°C, 7h | 2-amino-5-substituted-1,3,4-thiadiazoles | 35-80 |

This table summarizes the general conditions for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines using concentrated sulfuric acid.

Oxidative cyclization of thiosemicarbazones, which are derivatives of thiosemicarbazides, provides another route to 1,3,4-thiadiazoles. Ferric chloride (FeCl₃) is a commonly employed oxidizing agent for this transformation. nih.gov This method is particularly useful for converting thiosemicarbazones derived from aldehydes or ketones into the corresponding 2-amino-1,3,4-thiadiazole (B1665364) derivatives. The reaction with ferric chloride can sometimes lead to a mixture of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, with the product distribution being dependent on the substrate and reaction conditions. unipa.it The Lewis acidic nature of the oxidizing agent is considered crucial for the formation of the thiadiazole derivatives. unipa.it

For instance, the oxidative cyclization of D-fructose thiosemicarbazones using 10% ethanolic ferric chloride has been shown to yield 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov

| Substrate | Oxidizing Agent | Product |

| D-fructose thiosemicarbazones | 10% ethanolic FeCl₃ | 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazole |

| Aldehyde thiosemicarbazones | FeCl₃ | 1,3,4-thiadiazole and/or 1,2,4-triazole derivatives |

This table illustrates the use of FeCl₃ in the oxidative cyclization of thiosemicarbazone derivatives.

Phosphorus oxychloride (POCl₃) is a highly effective reagent for the cyclodehydration of 1-acylthiosemicarbazides to form 2-amino-5-substituted-1,3,4-thiadiazoles. mdpi.com This method is widely applicable and often provides good yields of the desired products. The reaction typically involves heating the acylthiosemicarbazide with phosphorus oxychloride. mdpi.comrsc.org For the synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine, the corresponding 1-benzoylthiosemicarbazide would be treated with POCl₃. A solid-phase synthesis approach has also been developed where thiosemicarbazide is reacted with an aromatic acid and phosphorus oxychloride at room temperature. google.com

The reaction of phenylthiosemicarbazide with methoxy cinnamic acid derivatives in the presence of phosphorus oxychloride also yields the corresponding 1,3,4-thiadiazole derivatives. rsc.org

| Reactants | Reagent | Conditions | Product | Yield (%) |

| Aromatic acid, Thiosemicarbazide | POCl₃ | 80-90°C, 1h | 5-Aryl-1,3,4-thiadiazole-2-amine | Up to 91% |

| Phenylthiosemicarbazide, Methoxy cinnamic acid | POCl₃ | Reflux, 2h | Substituted 1,3,4-thiadiazole | Not specified |

| Thiosemicarbazide, Aromatic acid | POCl₃ | Room temperature, solid-phase | 2-amino-5-aryl-1,3,4-thiadiazole | >94% |

This table summarizes the synthesis of 1,3,4-thiadiazole derivatives using phosphorus oxychloride.

The reaction of thiosemicarbazide with orthoesters represents another pathway for the synthesis of substituted 1,3,4-thiadiazoles. This reaction can lead to the formation of various heterocyclic systems depending on the specific orthoester and the reaction conditions used. The behavior of 2,4-substituted thiosemicarbazides towards orthoesters has been studied, leading to the formation of mesoionic compounds. acs.org

Alternative Synthetic Pathways for 2,5-Disubstituted 1,3,4-Thiadiazoles

While the cyclization of thiosemicarbazide derivatives is the most common route, other methods for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles have been developed. An acid-catalyzed regioselective cyclization reaction of alkyl 2-amino-2-thioxoacetates with acyl hydrazides provides an efficient route to these compounds. acs.org This method is operationally simplistic and can generate the desired products in excellent yields. acs.org

Another approach involves the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles through the clubbing of different heterocyclic units. For instance, new series of 2,5-disubstituted-1,3,4-thiadiazoles have been synthesized tethered to 1,2,4-triazole, 1,3,4-oxadiazole, and Schiff base derivatives. researchgate.netnih.gov

Visible-light-promoted cyclization reactions have also emerged as a modern and efficient method for the synthesis of related 1,3,4-oxadiazole derivatives, which could potentially be adapted for thiadiazole synthesis. acs.org

Functionalization and Derivatization Strategies for this compound Scaffolds

The reactivity of this compound is dictated by the electronic properties of its constituent parts. The exocyclic secondary amine provides a nucleophilic center, the phenyl rings are amenable to electrophilic substitution, and the thiadiazole ring possesses unique reactivity due to the presence of sulfur and nitrogen heteroatoms.

The exocyclic amino group is a primary site for derivatization, allowing for the introduction of a wide array of functional groups through various chemical reactions.

Amidation: The amino group of 2-amino-1,3,4-thiadiazole derivatives can be readily acylated to form amides. This is typically achieved by reaction with acid chlorides or anhydrides. For instance, 5-phenyl-1,3,4-thiadiazol-2-amine can be acetylated by refluxing with acetic anhydride. mdpi.com More complex amides can be formed using coupling agents. A general method involves reacting the amine with various phenylacetic acids in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in an acetonitrile solvent at room temperature. mdpi.com Another approach involves reacting the thiadiazole amine with chloroacetyl chloride to produce a 2-chloroacetamide intermediate, which can then undergo further nucleophilic substitution.

Schiff Base Formation: Condensation of the primary amino group of 2-amino-5-aryl-1,3,4-thiadiazoles with various aromatic aldehydes yields Schiff bases (azomethines). This reaction is typically carried out by refluxing the reactants in a suitable solvent like glacial acetic acid or ethanol for several hours. nih.gov The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems and often exhibit significant biological activities themselves.

Table 1: Examples of Schiff Base Formation with 2-Amino-5-Aryl-1,3,4-Thiadiazoles

| 2-Amino-5-Aryl-1,3,4-Thiadiazole | Aldehyde | Solvent | Conditions | Product | Ref |

| 5-Phenyl-1,3,4-thiadiazol-2-amine | Substituted Aromatic Aldehydes | Glacial Acetic Acid | Reflux, 8h | N-(substituted-benzylidene)-5-phenyl-1,3,4-thiadiazol-2-amine | nih.gov |

| 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | Benzaldehyde | Methanol / Glacial Acetic Acid | Reflux, 8h | N-benzylidene-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | jocpr.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Salicylaldehyde | Ethanol | Reflux | 2-(((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)imino)methyl)phenol | asianpubs.org |

Azo Dye Coupling: The synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. For thiadiazole-based dyes, 2-amino-5-phenyl-1,3,4-thiadiazole serves as the amine component. The diazotization is typically carried out at low temperatures (0–5 °C) using nitrosyl sulfuric acid or a mixture of sodium nitrite and a strong acid like sulfuric or hydrochloric acid. ekb.egresearchgate.net The resulting diazonium salt is highly reactive and is immediately used in the coupling reaction with various aromatic compounds such as phenols, naphthols, or aromatic amines (e.g., N,N-dimethylaniline, resorcinol, 8-hydroxyquinoline) to yield brightly colored azo dyes. ekb.egresearchgate.netnih.gov

Table 2: Azo Dyes Derived from 5-Phenyl-1,3,4-thiadiazol-2-amine

| Coupling Component | Diazotization Agent | Resulting Azo Dye Structure | Ref |

| 2-Naphthol | Nitrosyl sulfuric acid | 1-((5-phenyl-1,3,4-thiadiazol-2-yl)diazenyl)naphthalen-2-ol | ekb.egnih.gov |

| N,N-dimethylaniline | Nitrosyl sulfuric acid | 4-((5-phenyl-1,3,4-thiadiazol-2-yl)diazenyl)-N,N-dimethylaniline | ekb.egnih.gov |

| Resorcinol | Nitrosyl sulfuric acid | 4-((5-phenyl-1,3,4-thiadiazol-2-yl)diazenyl)benzene-1,3-diol | ekb.egnih.gov |

| 8-Hydroxyquinoline | Nitrosyl sulfuric acid | 5-((5-phenyl-1,3,4-thiadiazol-2-yl)diazenyl)quinolin-8-ol | ekb.egnih.gov |

Direct electrophilic substitution on the phenyl rings of this compound is governed by the electronic influence of the substituents on each ring.

C5-Phenyl Ring: This ring is directly attached to a carbon atom of the 1,3,4-thiadiazole ring. The thiadiazole ring is a strongly electron-withdrawing heterocycle due to the electronegativity of the nitrogen atoms. nih.gov This deactivates the C5-phenyl ring towards electrophilic aromatic substitution, making reactions like halogenation and nitration difficult. Any substitution would be directed to the meta position.

N-Phenyl Ring: This ring is attached to the exocyclic amino nitrogen. The amino group is a powerful activating group and is ortho, para-directing. However, its activating effect is somewhat tempered by the electron-withdrawing nature of the 5-phenyl-1,3,4-thiadiazol-2-yl group attached to it. Therefore, electrophilic substitution is expected to occur preferentially on this N-phenyl ring at the ortho and para positions.

While theoretically feasible, direct electrophilic substitution on the this compound core is not a commonly reported synthetic strategy. Instead, substituted derivatives are typically synthesized by starting with appropriately substituted precursors, such as 4-nitrobenzoic acid or 4-chlorobenzoic acid, to form the 5-(substituted-phenyl)-1,3,4-thiadiazol-2-amine core, which can then be further functionalized. jocpr.comasianpubs.org

The 1,3,4-thiadiazole ring has distinct reactivity towards nucleophiles and electrophiles.

Nucleophilic Transformations: The carbon atoms at the C2 and C5 positions of the 1,3,4-thiadiazole ring are electron-deficient due to the inductive effects of the adjacent sulfur and nitrogen atoms. nih.gov This makes the ring susceptible to nucleophilic attack, particularly if a good leaving group is present at one of these positions. Halogenated 1,3,4-thiadiazoles are important intermediates, as the halogen atom can be readily displaced by various nucleophiles. nih.gov For example, a 2-chloro-5-phenyl-1,3,4-thiadiazole can be generated from the corresponding 2-amino derivative via a Sandmeyer reaction and subsequently reacted with nucleophiles. bu.edu.eg

Electrophilic Transformations: The 1,3,4-thiadiazole ring is considered an electron-deficient aromatic system and is generally inert towards electrophilic substitution at its carbon atoms. nih.gov Electrophilic attack occurs preferentially at the pyridine-like nitrogen atoms (N3 and N4), which are the most nucleophilic centers in the ring. This can lead to the formation of quaternized 1,3,4-thiadiazolium salts upon reaction with alkylating agents. nih.gov

The 2-amino group of the thiadiazole scaffold is a key functional handle for the construction of fused heterocyclic systems. The ambient nucleophilicity of 2-aminothiadiazoles allows for electrophilic attack on both the exocyclic amino group and the adjacent endocyclic nitrogen atom, which facilitates ring-forming reactions. nih.gov

One common strategy involves the reaction of 2-amino-1,3,4-thiadiazoles with bifunctional electrophiles. For example, reaction with α-haloketones can lead to the formation of imidazo[2,1-b] jocpr.comasianpubs.orgresearchgate.netthiadiazole derivatives. mdpi.com Similarly, reaction with 1,3-dicarbonyl compounds like pentane-2,4-dione can yield thiadiazolo-pyrimidine systems. Another important class of fused heterocycles, jocpr.comasianpubs.orgtriazolo[3,4-b] jocpr.comasianpubs.orgresearchgate.netthiadiazoles, can be synthesized from 2-amino-5-mercapto-1,3,4-thiadiazole derivatives through multi-step sequences. These annulation strategies significantly expand the structural diversity of compounds accessible from the this compound core, leading to more complex and rigid molecular architectures.

Advanced Spectroscopic and Structural Elucidation of N,5 Diphenyl 1,3,4 Thiadiazol 2 Amine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of 1,3,4-thiadiazole (B1197879) derivatives. Through various one- and two-dimensional experiments, it is possible to map the complete proton and carbon skeleton and confirm the connectivity between different parts of the molecule.

The ¹H NMR spectrum provides detailed information about the chemical environment of protons within the molecule. For N,5-diphenyl-1,3,4-thiadiazol-2-amine, the spectrum is dominated by signals in the aromatic region, typically observed as multiplets between δ 7.00 and 8.50 ppm. rsc.orgsemanticscholar.org These signals correspond to the protons on the two distinct phenyl rings: the one attached to the thiadiazole ring at the C5 position and the one attached to the exocyclic amine at the N2 position.

A key diagnostic signal is that of the N-H proton. In 2-amino-5-phenyl-1,3,4-thiadiazole, the NH₂ protons appear as a broad singlet around 7.2 ppm. researchgate.net However, in N-phenyl substituted analogs, this N-H proton is significantly deshielded and resonates much further downfield, typically in the range of δ 9.94–10.47 ppm. rsc.orgsemanticscholar.org This downfield shift is attributed to the anisotropic effect of the adjacent phenyl ring and potential intramolecular hydrogen bonding. This signal is also exchangeable with deuterium oxide (D₂O).

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Analogs

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic Protons (Ar-H) | 7.00 - 8.50 | Multiplet (m) | Signals from both phenyl rings overlap. |

| Amine Proton (N-H) | 9.90 - 10.50 | Singlet (s) / Broad Singlet (br s) | Disappears upon D₂O exchange. rsc.orgsemanticscholar.org |

¹³C NMR spectroscopy is instrumental in defining the carbon skeleton of the molecule. The spectra of this compound analogs show distinct signals for the carbons of the heterocyclic thiadiazole ring and the two phenyl rings.

The two carbon atoms of the 1,3,4-thiadiazole ring are highly deshielded and resonate at low field.

The C2 carbon, attached to the exocyclic amine (C=N), typically appears in the range of δ 163–169 ppm. dergipark.org.tr

The C5 carbon, bonded to the phenyl group, is found slightly upfield, generally between δ 158–164 ppm. rsc.orgsemanticscholar.orgdergipark.org.tr

The aromatic carbons of the two phenyl rings resonate in their characteristic region of δ 117–147 ppm. dergipark.org.tr The specific chemical shifts within this range can be influenced by the electronic effects of their attachment to either the thiadiazole ring or the amine nitrogen.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the 1,3,4-Thiadiazole Core

| Carbon Atom | Typical Chemical Shift (ppm) | Notes |

| C2 (Thiadiazole) | 163 - 169 | Carbon adjacent to the secondary amine. dergipark.org.tr |

| C5 (Thiadiazole) | 158 - 164 | Carbon adjacent to the phenyl substituent. rsc.orgsemanticscholar.org |

| Aromatic Carbons | 117 - 147 | Carbons of the two phenyl rings. dergipark.org.tr |

While ¹H and ¹³C NMR provide chemical shift information, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons within each of the phenyl rings, helping to trace their respective spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would link each aromatic proton signal to its corresponding carbon signal, allowing for the definitive assignment of the carbons in the phenyl rings. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly powerful for connecting different fragments of the molecule. For instance, it can show correlations from the N-H proton to the C2 carbon of the thiadiazole ring and to the ipso-carbon of the N-phenyl ring. Similarly, correlations from the ortho-protons of the C5-phenyl ring to the C5 carbon of the thiadiazole ring would confirm this crucial connection. nih.gov

¹⁵N NMR spectroscopy, although less common, provides direct insight into the electronic environment of the nitrogen atoms. In a molecule like this compound, there are three distinct nitrogen environments: the two heterocyclic nitrogens (N3 and N4) and the exocyclic amine nitrogen. ¹⁵N NMR would show three separate signals, allowing for the differentiation of these atoms. The chemical shifts would be sensitive to hybridization, substitution, and participation in hydrogen bonding, offering a deeper level of structural characterization.

Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. chemmethod.comresearchgate.net

Key vibrational modes for this compound analogs include:

N-H Stretching: A sharp to medium absorption band in the region of 3100–3300 cm⁻¹ is characteristic of the secondary amine N-H bond.

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. nih.gov

C=N Stretching: The stretching vibration of the C=N bonds within the thiadiazole ring is a key diagnostic feature, usually observed as a strong band in the 1580–1650 cm⁻¹ range. nih.govchemmethod.comnih.gov

Aromatic C=C Stretching: The skeletal vibrations of the phenyl rings give rise to several bands in the 1450–1600 cm⁻¹ region.

C-S Stretching: The C-S bond vibrations associated with the thiadiazole ring are typically found in the fingerprint region, around 600-800 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic FTIR Vibrational Frequencies (cm⁻¹) for this compound Analogs

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3100 - 3300 | Medium, Sharp |

| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |

| C=N (Thiadiazole) | Stretching | 1580 - 1650 | Strong nih.govchemmethod.com |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| C-S | Stretching | 600 - 800 | Weak to Medium researchgate.net |

Mass Spectrometry (MS and LC-MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a destructive analytical technique that provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. nih.gov

For this compound, the mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to its exact molecular mass. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the confirmation of the molecular formula.

The fragmentation pattern provides structural information. Common fragmentation pathways for this class of compounds may involve:

Cleavage of the C-N bond between the exocyclic amine and the thiadiazole ring.

Fission of the bond between the phenyl group and the C5 carbon of the thiadiazole ring.

Fragmentation of the thiadiazole ring itself.

Analysis of the resulting fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy. jocpr.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic properties of this compound and its analogs. This method provides insights into the electronic transitions occurring within the molecule, primarily the π→π* and n→π* transitions, which are characteristic of conjugated systems containing heteroatoms. The position of the maximum absorption wavelength (λmax) and the intensity of the absorption are highly sensitive to the molecular structure, the extent of conjugation, and the electronic nature of substituents on the aromatic rings.

In studies of 1,3,4-thiadiazole derivatives, the UV-Vis spectra typically exhibit intense absorption bands in the ultraviolet region. For instance, a study on azo dyes derived from 5-phenyl-1,3,4-thiadiazole-2-amine recorded in DMSO revealed absorption maxima that are influenced by the nature of the coupled aromatic moiety. researchgate.net The presence of the extended π-electron system, encompassing the phenyl rings and the thiadiazole core, facilitates π→π* transitions. Research on various 2-arylazo-5-aryl-1,3,4-thiadiazole dyes in methanol showed multiple absorption maxima, indicating complex electronic structures. mdpi.com

The electronic properties and, consequently, the UV-Vis absorption are significantly affected by substituents on the phenyl rings. Electronegative substituents can lead to a bathochromic (red) shift in the absorption wavelength. This is attributed to a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). dergipark.org.tr The conjugation between the phenyl rings and the 1,3,4-thiadiazole nucleus allows for delocalization of electrons, and modifications to this conjugated system are directly reflected in the UV-Vis spectrum. For example, a wide absorption band observed for a 1,3,4-thiadiazole derivative at approximately 320 nm is attributed to the π→π* electronic transition within the molecule's chromophoric system. nih.gov

The solvent environment can also influence the electronic absorption spectra. A noticeable bathochromic shift was observed for 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol when the solvent polarity was changed, with λmax shifting from 320 nm to 330 nm, highlighting the sensitivity of the compound's electronic structure to its environment. nih.gov This solvatochromic effect further underscores the utility of UV-Vis spectroscopy in characterizing the electronic behavior of these compounds.

Table 1: UV-Vis Absorption Data for Selected 1,3,4-Thiadiazole Derivatives This table is interactive. Click on headers to sort.

| Compound / Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| 2-(4-Aminophenylazo)-5-phenyl-1,3,4-thiadiazole | Methanol | 275, 335, 458 | Not Specified | mdpi.com |

| 5-(4-Bromophenyl)-2-[4-(N,N-dimethylamino)phenylazo]-1,3,4-thiadiazole | Methanol | 273, 320, 526 | Not Specified | mdpi.com |

| 2-[4-(N,N-Dimethylamino)phenylazo]-5-(4-nitrophenyl)-1,3,4-thiadiazole | Methanol | 268, 315, 420, 528 | Not Specified | mdpi.com |

| 5-Phenyl-1,3,4-thiadiazole-2-amino azo dye with 8-hydroxyquinoline | DMSO | 498 | 20100 | researchgate.net |

| 5-Phenyl-1,3,4-thiadiazole-2-amino azo dye with 2-naphthol | DMSO | 510 | 19800 | researchgate.net |

| 5-Phenyl-1,3,4-thiadiazole-2-amino azo dye with Resorcinol | DMSO | 420 | 18500 | researchgate.net |

| 5-(p-tolyl)-1,3,4-thiadiazol-2-amine | Not Specified | 238 | Not Specified | researchgate.net |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. For this compound analogs, this technique provides invaluable data on bond lengths, bond angles, and torsion angles, which together define the molecular conformation. Furthermore, it reveals how molecules pack in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, that stabilize the crystal structure.

Analysis of bond lengths within the 1,3,4-thiadiazole ring provides insight into its electronic structure and degree of aromaticity. In a densely substituted 5-arylimino-1,3,4-thiadiazole, the bond lengths suggest a lack of true aromaticity but indicate the presence of extended conjugation. mdpi.com For instance, the internal angle at the sulfur atom is often compressed to relieve steric strain from bulky substituents. mdpi.com

Intermolecular interactions play a crucial role in defining the supramolecular architecture. In the crystal structure of 5-(4-pentylphenyl)-1,3,4-thiadiazol-2-amine, molecules are linked into centrosymmetric dimers by N—H···N hydrogen bonds. researchgate.net Similarly, the crystal packing of 5-(5-phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine features N—H···N and C—H···N hydrogen bonds that connect molecules into double layers, which are further assembled into a three-dimensional structure by C—H···π interactions. nih.gov These non-covalent interactions are fundamental to the stability and physical properties of the crystalline material.

Table 2: Selected Crystallographic Data for 1,3,4-Thiadiazole Analogs This table is interactive. You can sort the columns by clicking on the headers. | Compound | Key Bond Lengths (Å) | Key Bond Angles (°) | Key Torsion/Dihedral Angles (°) | Crystal System | Space Group | Reference | |---|---|---|---|---|---|---| | (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | C=N: 1.409(4) | N(8)-C(9)-S(10): 116.3(3) | Not Specified | Not Specified | Not Specified | mdpi.com | | 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine | Not Specified | Not Specified | Not Specified | Monoclinic | P2₁/c | researchgate.net | | 5-(β-D-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine | S-C(thiadiazole): 1.7473(17) | Angle at exocyclic N: 128.45(18) | Interplanar angle (tolyl/thiadiazole): 9.2(1) | Not Specified | Not Specified | | 5-(5-Phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

Computational and Theoretical Investigations of N,5 Diphenyl 1,3,4 Thiadiazol 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has emerged as a principal tool for the computational study of 1,3,4-thiadiazole (B1197879) derivatives, offering a balance between accuracy and computational cost. These calculations allow for a detailed exploration of the molecule's geometric and electronic properties.

Frontier Molecular Orbital Theory (FMOT) is crucial for understanding the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity.

For 1,3,4-thiadiazole derivatives, DFT calculations are used to determine the energies of these frontier orbitals. The distribution of electron density in the HOMO and LUMO reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In molecules similar to N,5-diphenyl-1,3,4-thiadiazol-2-amine, the HOMO is often localized on the electron-rich phenyl rings and the amino group, while the LUMO tends to be distributed across the thiadiazole ring and the phenyl substituents. This distribution is critical in predicting how the molecule will interact with other chemical species. The intramolecular charge transfer from the donor groups (amino and phenyl) to the acceptor (thiadiazole ring) can be analyzed, which is influential in determining the molecule's biological activities. sapub.org

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted 1,3,4-Thiadiazole Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: The values presented are illustrative and can vary depending on the specific substituents and the level of theory used in the calculation.

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound and related compounds can be compared with experimental data to confirm the molecular structure. dergipark.org.tr

DFT methods can accurately predict the ¹H and ¹³C NMR chemical shifts. For instance, the protons of the phenyl rings and the amino group, as well as the carbons of the thiadiazole ring, have characteristic chemical shifts that can be calculated. mdpi.com Similarly, the vibrational frequencies corresponding to specific functional groups, such as the N-H stretching of the amine, C=N stretching of the thiadiazole ring, and C-S-C vibrations, can be computed. dergipark.org.trresearchgate.net Discrepancies between calculated and experimental spectra can often be reconciled by considering solvent effects and intermolecular interactions.

Table 2: Predicted vs. Experimental Spectroscopic Data for a 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) derivative

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (NH₂) | 7.30 ppm | 7.37-7.51 ppm nih.gov |

| ¹³C NMR (C=N, thiadiazole) | 165.0 ppm | 168.51 ppm mdpi.com |

| IR (N-H stretch) | 3300 cm⁻¹ | 3268 cm⁻¹ mdpi.com |

| IR (C=N stretch) | 1620 cm⁻¹ | 1633 cm⁻¹ mdpi.com |

Note: Predicted values are estimations based on typical DFT calculations and may differ from specific experimental results.

The biological activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in space. DFT calculations can be used to map the potential energy surface of the molecule, revealing various low-energy conformers and the energy barriers between them. The rotational freedom around the single bonds connecting the phenyl rings to the thiadiazole core and the amino group is a key aspect of this analysis. The most stable conformer is the one that will be most populated at equilibrium and is often the biologically active conformation.

Theoretical calculations can elucidate the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway, identifying intermediates, and characterizing the transition states, chemists can gain a deeper understanding of the reaction's feasibility and kinetics. For instance, the synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazides. nih.gov DFT can model this process, calculating the activation energies for each step and confirming the most likely reaction mechanism. nih.gov

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov These methods are crucial in drug discovery for identifying potential therapeutic targets and for lead optimization.

Docking simulations place the ligand into the binding site of a target protein and score the different poses based on their predicted binding affinity. researchgate.net For 1,3,4-thiadiazole derivatives, which have shown a wide range of biological activities including anticancer and antimicrobial properties, docking studies can help to identify the specific enzymes or receptors they may inhibit. ontosight.aimdpi.comrasayanjournal.co.in

For example, derivatives of this compound could be docked into the active sites of enzymes like tyrosine kinases or carbonic anhydrase, which are known targets for anticancer and other therapeutic agents. mdpi.com The docking results can reveal key interactions, such as hydrogen bonds between the amino group of the thiadiazole and amino acid residues in the protein's active site, or pi-pi stacking interactions involving the phenyl rings. nih.gov This information is invaluable for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors.

Table 3: Illustrative Molecular Docking Results for a 1,3,4-Thiadiazole Derivative with a Protein Target

| Parameter | Value |

| Target Protein | Tyrosine Kinase |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Lys720, Asp810, Met790 |

| Types of Interactions | Hydrogen bonding, Pi-pi stacking |

Note: This table provides a hypothetical example of docking results to illustrate the type of information obtained from such studies.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking studies have been employed to investigate the binding patterns of this compound derivatives within the active sites of therapeutic targets. nih.govbrieflands.com In a study exploring their potential as antiplatelet agents, the binding modes of potent analogues were analyzed against the P2Y12 receptor, a key player in platelet aggregation. brieflands.com

For instance, a closely related compound, N-(p-tolyl)-5-phenyl-1,3,4-thiadiazol-2-amine, was docked into the P2Y12 active site (PDB ID: 4NTJ). The analysis revealed key interactions crucial for binding:

Hydrogen Bonding: The nitrogen atom of the 1,3,4-thiadiazole ring was predicted to form a hydrogen bond with the amino acid residue Lys280. brieflands.com

Hydrophobic Interactions: The tolyl ring of the compound engaged in hydrophobic interactions with Tyr105. brieflands.com

These interactions mirror those of the known antagonist co-crystallized with the receptor, suggesting that this class of thiadiazole derivatives can occupy the binding site in a similar and effective manner. brieflands.com This highlights the importance of the thiadiazole core and the aryl substituents in anchoring the ligand within the protein's active site.

Estimation of Binding Affinities and Molecular Recognition Principles

The principles of molecular recognition for this class of compounds are guided by the specific interactions observed in docking simulations. The formation of hydrogen bonds with key residues like Lys280 and hydrophobic contacts with residues such as Tyr105 are fundamental to their binding affinity for the P2Y12 receptor. brieflands.com

The molecular recognition pattern suggests that the 1,3,4-thiadiazole ring acts as a crucial scaffold. Its nitrogen atoms can serve as hydrogen bond acceptors, a common feature in many heterocyclic pharmacophores. The two phenyl groups attached at the N- and 5-positions provide the necessary bulk and lipophilicity to engage in van der Waals and hydrophobic interactions within the typically non-polar pockets of receptor binding sites. brieflands.com While specific binding affinity scores (e.g., in kcal/mol) for this compound itself were not detailed, the analysis of its potent analogues provides a strong qualitative understanding of the forces driving the ligand-protein complex formation.

In Silico Pharmacokinetic Parameter Predictions

Beyond target binding, computational methods are used to predict the pharmacokinetic profile of drug candidates, often summarized by ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For the synthesized series of N-phenyl-5-aryl-1,3,4-thiadiazol-2-amines, including the parent compound this compound, in silico ADME predictions were conducted to evaluate their potential for oral administration. nih.gov

Molecular Descriptors for Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)

A key component of early-stage drug discovery is assessing a molecule's "drug-likeness." Lipinski's Rule of Five is a widely used guideline to predict if a compound has properties that would make it a likely orally active drug in humans. The rule establishes thresholds for several molecular properties. nih.gov

A study of this compound and its derivatives confirmed that the most active compounds in the series adhere to Lipinski's Rule of Five. nih.gov The analysis, performed using the SwissADME computational tool, showed that none of the evaluated compounds violated the established boundaries, indicating a favorable kinetic profile and good potential for oral bioavailability. nih.gov The calculated lipophilicity (LogP) values suggested that the compounds are capable of crossing biological membranes. nih.gov

Table 1: In Silico Predicted ADME Parameters for Active Thiadiazole Derivatives

| Compound | Molecular Weight (MW) | logP | H-bond Donors | H-bond Acceptors | Lipinski Violations |

|---|---|---|---|---|---|

| 3b | 267.35 | 4.35 | 1 | 3 | 0 |

| 3f | 283.35 | 4.02 | 1 | 4 | 0 |

| 3g | 283.35 | 4.02 | 1 | 4 | 0 |

| 3i | 278.33 | 3.69 | 1 | 4 | 0 |

Source: Data derived from a study on this compound derivatives. nih.gov Lipinski's Rule of Five criteria are: MW ≤ 500, logP ≤ 5, H-bond Donors ≤ 5, H-bond Acceptors ≤ 10.

Structure-Activity Relationship (SAR) Derivations from Computational Data

While detailed SAR is often built from experimental biological data, computational models can help rationalize the observed activities. For the series of N,5-disubstituted-1,3,4-thiadiazol-2-amines, SAR studies indicated that different substituents on the aryl ring at the 5-position modulate the antiplatelet activity. nih.govbrieflands.com

A 4-methyl substituent on the phenyl ring at the 5-position (compound 3b ) resulted in the highest potency against ADP-induced platelet aggregation. nih.govbrieflands.com The computational docking of this compound showed favorable hydrophobic interactions, which may explain its enhanced activity. brieflands.com

Derivatives with electron-donating groups like 4-methoxy and 3-methoxy , or an electron-withdrawing 3-cyano group, showed the most activity against arachidonic acid (AA)-induced aggregation. nih.govbrieflands.com

These findings suggest that the electronic and steric properties of the substituent on the C5-phenyl ring are critical for tuning the biological activity, likely by influencing how the molecule fits and interacts within the binding sites of different biological targets. nih.govbrieflands.com The core structure of this compound serves as a viable scaffold, and computational insights help guide the rational design of more potent and selective derivatives.

Structure Activity Relationship Sar Elucidation and Future Research Directions

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of the N,5-diphenyl-1,3,4-thiadiazol-2-amine scaffold is highly sensitive to modifications at several key positions. The nature, position, and electronic properties of substituents on the phenyl rings, as well as alterations to the exocyclic amine group, can profoundly influence the compound's potency and spectrum of activity.

Positional and Electronic Effects of N- and 5-Phenyl Substituents

The two phenyl rings on the this compound core offer extensive opportunities for modification to tune biological activity. Research has shown that introducing various substituents can significantly alter the compound's efficacy against different biological targets, such as cancer cell lines. nih.govnih.gov

The efficacy of 2-amino-1,3,4-thiadiazole (B1665364) derivatives against cancer cells is notably influenced by the specific position and chemical nature of substituents on the aromatic ring at the 5-position. nih.gov For instance, in a series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines tested for antitumor activity, compounds with electron-withdrawing groups on the 5-phenyl ring demonstrated significant potency. nih.gov Specifically, analogs featuring N-benzyl-5-(4-fluorophenyl) and N-benzyl-5-(4-nitrophenyl) substituents showed higher inhibitory activities against breast cancer (MDA MB-231) cells than the reference drug, cisplatin. nih.gov This suggests that an aromatic ring and the presence of electron-withdrawing substituents are beneficial for anticancer activity. nih.gov

Similarly, modifications to the N-phenyl ring (the phenyl group attached to the 2-amino position) also play a critical role. In one study, a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines were synthesized and evaluated for antimicrobial and anticancer activities. rasayanjournal.co.in The results indicated that compounds with specific substitutions on the 5-phenyl ring, such as chloro (4c), fluoro (4f), and bromo (4g) groups, not only possessed significant antimicrobial properties but also exhibited moderate to good anticancer activity against a breast cancer cell line. rasayanjournal.co.in

The following table summarizes the impact of various substituents on the anticancer activity of this compound analogs.

| Compound ID | N-Phenyl Substituent | 5-Phenyl Substituent | Target Cell Line | Activity |

| 93 | Benzyl | 4-Fluorophenyl | MDA MB-231 | High |

| 94 | Benzyl | 4-Nitrophenyl | MDA MB-231 | High |

| 95 | 4-Tolyl | Phenyl | MDA MB-231 | High |

| 4c | Unsubstituted | 4-Chlorophenyl | Breast Cancer | Moderate to Good |

| 4f | Unsubstituted | 4-Fluorophenyl | Breast Cancer | Moderate to Good |

| 4g | Unsubstituted | 4-Bromophenyl | Breast Cancer | Moderate to Good |

Data sourced from multiple studies investigating anticancer properties of thiadiazole derivatives. nih.govrasayanjournal.co.in

The Role of the Amine Functionality in Biological Interactions

The 2-amino group of the 1,3,4-thiadiazole (B1197879) ring is a critical functional group that often participates in key interactions with biological targets, such as forming hydrogen bonds. researchgate.net Its reactivity makes it a common point for derivatization to create a wide array of analogs with diverse biological activities. nih.gov The mesoionic nature of the 1,3,4-thiadiazole ring allows it to cross cellular membranes and interact strongly with biological targets like proteins and DNA. nih.gov

Modifications of this amine group can lead to significant changes in activity. For example, the synthesis of Schiff bases by reacting the 2-amino group with various aromatic aldehydes has been a successful strategy to create potent anticancer agents. nih.gov Furthermore, converting the amine to an amide has also been explored. A series of amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine were developed as inhibitors of focal adhesion kinase (FAK). nih.gov These findings underscore the importance of the amino group as a handle for chemical modification and as a key player in the mechanism of action. Docking studies have further highlighted the importance of the amino group for the inhibition of specific targets like the STAT3 protein. nih.gov

Stereochemical Influences on Compound Activity

While the parent this compound is an achiral molecule, the introduction of chiral centers through substitution can lead to stereoisomers with potentially different biological activities. The synthesis of novel chiral 1,3,4-thiadiazole-based bis-arylsulfonamides has been reported, with one compound showing significant inhibitory activity against HIV-1, suggesting its potential as a new lead for HIV treatment. mdpi.com This highlights that stereochemistry can be a critical factor in the activity of derivatized 1,3,4-thiadiazoles, likely due to the specific three-dimensional arrangement required for optimal binding to chiral biological targets like enzyme active sites or receptors.

Rational Design Principles for Novel Thiadiazole Analogs

Building upon the established SAR, modern drug design methodologies are being employed to create new thiadiazole analogs with improved potency, selectivity, and pharmacokinetic properties. These approaches leverage computational power and structural biology insights to guide the synthesis of more effective compounds.

Pharmacophore-Based Design and Scaffold Hopping Strategies

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. mdpi.com For the 1,3,4-thiadiazole scaffold, a pharmacophore model might include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to a target protein. mdpi.com The 1,3,4-thiadiazole ring itself is often considered a versatile pharmacophore and a bioisostere of the pyrimidine (B1678525) ring, allowing it to interfere with processes like DNA replication. researchgate.netnih.gov

This approach was used to identify potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), an important target in anti-cancer therapy. mdpi.com A ligand-based pharmacophore model was constructed and used to screen databases, leading to the identification of several 1,3,4-thiadiazole derivatives with promising potential as VEGFR-2 inhibitors. mdpi.com

Scaffold hopping is another advanced strategy where the core 1,3,4-thiadiazole structure is replaced by a different chemical moiety that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical classes with improved properties, such as better patentability or reduced toxicity. The versatility of the 1,3,4-thiadiazole pharmacophore makes it an excellent starting point for such explorations. nih.gov

Fragment-Based Lead Discovery and Optimization

Fragment-Based Lead Discovery (FBLD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") for binding to a biological target. scispace.com Thiazole (B1198619) and thiadiazole scaffolds are attractive building blocks for creating fragment libraries due to their presence in a wide range of biologically active compounds. nih.gov

In an FBLD campaign, a fragment-sized thiazole or thiadiazole that demonstrates binding to a target can be identified through techniques like X-ray crystallography or NMR spectroscopy. scispace.com This initial hit, though likely having weak affinity, serves as a starting point for optimization. Chemists can then "grow" the fragment by adding functional groups or link it with other fragments that bind nearby to create a larger, more potent lead compound. scispace.com The diverse chemistry accessible through the 2-amino and 5-phenyl positions of the core scaffold makes it amenable to this optimization process. However, careful profiling is necessary as some 2-aminothiazole (B372263) fragments are known to be "frequent hitters" in screening campaigns, necessitating validation to ensure specific on-target engagement. nih.gov

Advanced Methodological Approaches in Thiadiazole Research

The study of this compound and its analogs has been significantly advanced by the adoption of sophisticated methodological approaches. These techniques allow for a deeper understanding of the molecule's structure-activity relationships and accelerate the discovery of new derivatives with enhanced properties.

Integration of Computational and Experimental Methodologies for Comprehensive Studies

A synergistic approach that combines computational modeling with experimental validation has become a cornerstone of modern thiadiazole research. This integration provides a comprehensive understanding of the molecular properties and biological interactions of compounds like this compound.

Computational techniques, such as Density Functional Theory (DFT) and molecular docking, are employed to predict molecular geometry, electronic properties, and binding affinities with biological targets. nih.govrsc.org For instance, DFT calculations can elucidate the physiochemical properties and geometric structure of newly synthesized thiadiazole derivatives. nih.gov Molecular docking studies help in understanding the potential interactions between a thiadiazole derivative and a specific protein's binding site, as seen in studies targeting VEGFR-2, which can guide the rational design of more potent inhibitors. rsc.org

These in silico predictions are then validated and complemented by experimental methods. Spectroscopic techniques including Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry are used to confirm the chemical structures of synthesized compounds. nih.govrasayanjournal.co.in X-ray crystallography provides definitive experimental data on the three-dimensional molecular structure, which can be compared with computationally derived models. isres.org This integrated approach ensures that the synthesized compounds have the intended structure and that the computational models accurately reflect the molecule's behavior. A comprehensive evaluation using both computational and in vitro studies has been shown to identify promising lead compounds for further development. rsc.org

| Methodology | Technique | Application in Thiadiazole Research | Reference |

|---|---|---|---|

| Computational | Density Functional Theory (DFT) | Investigates molecular structure, stability, and physiochemical properties. | nih.govrsc.org |

| Molecular Docking | Predicts binding modes and affinities of thiadiazole derivatives with biological targets (e.g., enzymes, receptors). | nih.govrsc.org | |

| Experimental | Spectroscopy (FT-IR, NMR, Mass Spec) | Confirms the chemical structure and purity of synthesized compounds. | nih.govrasayanjournal.co.in |

| X-ray Crystallography | Provides precise 3D structural data for comparison with computational models. | isres.org | |

| In Vitro Assays | Evaluates the biological activity (e.g., anticancer, antimicrobial) of the compounds against cell lines or enzymes. | rsc.orgrasayanjournal.co.in |

High-Throughput Screening and Combinatorial Chemistry in Novel Analog Discovery

The discovery of novel thiadiazole analogs has been revolutionized by the implementation of high-throughput screening (HTS) and combinatorial chemistry. These strategies allow for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the identification of new lead structures. acs.orgnih.gov

Combinatorial chemistry, particularly through solid-phase organic synthesis, provides a powerful framework for building diverse libraries of thiadiazole derivatives. acs.orgnih.gov This approach involves systematically modifying different parts of the parent molecule, such as the phenyl rings on this compound, to generate a multitude of analogs. Solid-phase synthesis is particularly advantageous as it simplifies the purification process and is amenable to automation. acs.org By using various building blocks (e.g., different carboxylic acids and thiosemicarbazides), a vast chemical space can be explored efficiently. acs.orgsci-hub.se

Once these compound libraries are generated, HTS is employed to rapidly assess their biological activity against specific targets. This allows for the screening of thousands of compounds in a short period, identifying "hits" that can be further optimized. The integration of combinatorial synthesis and HTS creates an efficient engine for drug discovery, enabling researchers to quickly navigate the structure-activity relationship landscape of the 1,3,4-thiadiazole scaffold. eurekaselect.com

| Principle | Description | Advantage in Thiadiazole Research | Reference |

|---|---|---|---|

| Solid-Phase Synthesis | The starting material is attached to a solid support (resin), and reagents are added in solution. Excess reagents and by-products are washed away. | Facilitates purification and automation; ideal for creating large libraries of thiadiazole derivatives. | acs.orgacs.org |

| Parallel Synthesis | Multiple, distinct compounds are synthesized simultaneously in separate reaction vessels. | Allows for the rapid creation of a diverse set of analogs from a common thiadiazole core. | acs.orgnih.gov |

| Diverse Building Blocks | Utilizing a wide variety of starting materials (e.g., substituted benzoyl chlorides, thiosemicarbazides) to introduce molecular diversity. | Enables comprehensive exploration of structure-activity relationships by modifying substituents at various positions. | sci-hub.semdpi.com |

Unexplored Research Avenues and Potential Academic Applications

While the 1,3,4-thiadiazole nucleus, including this compound, has been extensively studied for its pharmacological potential, several research avenues remain underexplored. The versatility of this scaffold suggests significant potential for novel academic and therapeutic applications.

One promising area is the development of derivatives targeting novel or less-studied biological pathways. Much of the existing research focuses on established targets like kinases or microbial enzymes. rsc.orgrasayanjournal.co.in Future studies could explore the potential of these compounds as modulators of epigenetic targets, protein-protein interactions, or as probes for chemical biology to elucidate new biological functions. The inherent aromaticity and electron-donating/accepting capabilities of the thiadiazole ring make it a versatile pharmacophore for interacting with a wide range of biological macromolecules. isres.org

Furthermore, the application of thiadiazole derivatives could extend beyond medicine. The structural features that confer biological activity may also be relevant in materials science. For example, heterocyclic azo dyes incorporating the 5-phenyl-1,3,4-thiadiazole-2-amine structure have been synthesized, indicating potential applications in the dyestuff industry. researchgate.net The photophysical and electronic properties of these compounds could be investigated for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or as components in sensors.

Finally, the development of more sophisticated drug delivery systems for thiadiazole-based compounds is an area ripe for exploration. Creating nanoparticle formulations or prodrugs of potent but poorly soluble derivatives could enhance their bioavailability and therapeutic efficacy, opening new possibilities for their clinical application. The synthesis of compounds that combine the thiadiazole core with other pharmacologically active heterocycles, creating hybrid molecules, is another strategy that continues to yield compounds with interesting and potent biological activities. nih.gov

Q & A

Q. What are the standard synthetic routes for N,5-diphenyl-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions. For example, thiosemicarbazide derivatives react with aryl aldehydes or carboxylic acid derivatives under acidic or basic conditions. A common method involves refluxing phenylacetic acid derivatives with thiosemicarbazide in the presence of POCl₃ or H₂SO₄, followed by pH adjustment for precipitation . Optimization includes varying temperature (e.g., 90°C for reflux), stoichiometric ratios of reagents, and solvent systems (e.g., DMSO/water for recrystallization) to improve yield and purity.

Q. How can structural characterization of this compound derivatives be performed?

Key techniques include:

- 1H/13C NMR : To confirm proton environments and aromatic substitution patterns (e.g., δ 6.77–7.49 ppm for aromatic protons) .

- X-ray crystallography : Resolve molecular geometry and confirm thiadiazole ring conformation .

- Mass spectrometry : Validate molecular weight (e.g., [M⁺] at m/z 345.09 for substituted derivatives) .

- IR spectroscopy : Identify functional groups like N–H stretches (~3,300 cm⁻¹) and C–S bonds (~650 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological screening of thiadiazol-2-amine derivatives?

- Antimicrobial activity : Use broth microdilution assays against E. coli, S. aureus, and fungal strains (C. albicans), with MIC values determined .

- Anti-inflammatory/analgesic testing : Employ carrageenan-induced paw edema models in rodents and measure inhibition of COX-2 .

- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays using Ellman’s method, reporting IC₅₀ values (e.g., 49.86 μM for a bromobenzyl derivative) .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives for target-specific applications?

- Molecular docking : Use AutoDock or Schrödinger Suite to predict binding affinities to targets like COVID-19 main protease (PDB: 6LU7) or AChE. Key interactions include π-π stacking with aromatic residues and hydrogen bonding to catalytic triads .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra to correlate structure-activity relationships .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking predictions .

Q. How should researchers address contradictions in reported synthetic yields or biological activities?

- Reaction condition analysis : Compare solvent polarity (e.g., ethanol vs. DMF), catalyst presence (e.g., triethylamine), and heating methods (conventional vs. ultrasound-assisted, which improves efficiency by 20–30%) .

- Biological assay standardization : Control variables like cell line passage number, serum concentration, and incubation time. Use one-way ANOVA with post-hoc tests (e.g., Dunnett’s) to ensure statistical rigor (p < 0.05) .

Q. What strategies are effective for functionalizing the thiadiazole core to enhance bioactivity?

- Schiff base formation : React the 2-amine group with aromatic aldehydes (e.g., anthracene-9-carbaldehyde) to introduce π-conjugated systems, improving antimicrobial or anticancer activity .

- Heterocyclic fusion : Synthesize hybrid compounds (e.g., thiadiazino[6,5-b]indoles) via cycloaddition with chloroacetyl chloride, enhancing enzyme inhibition .

- Halogenation : Introduce electron-withdrawing groups (e.g., 4-bromobenzyl) to boost AChE inhibition .

Q. How can X-ray crystallography resolve structural ambiguities in thiadiazol-2-amine derivatives?

- Disorder modeling : Refine crystallographic data using SHELXL to account for flexible substituents (e.g., tert-butyl groups) .

- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., N–H···S) to explain packing patterns and stability .

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for crystals with non-merohedral twinning .

Methodological Considerations

Q. What statistical approaches are critical for pharmacological data interpretation?

- Dose-response curves : Fit data to sigmoidal models (e.g., log(inhibitor) vs. normalized response) to calculate IC₅₀ values .

- Multivariate analysis : Use PCA or PLS to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How can reaction scalability be improved without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.